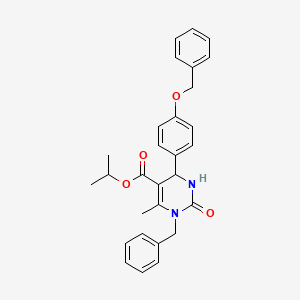

Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 3-benzyl-4-methyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-20(2)35-28(32)26-21(3)31(18-22-10-6-4-7-11-22)29(33)30-27(26)24-14-16-25(17-15-24)34-19-23-12-8-5-9-13-23/h4-17,20,27H,18-19H2,1-3H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASXTZQSKABWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines (DHPMs), which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H30N2O4

- CAS Number : 324043-01-8

- Structure : The compound features a tetrahydropyrimidine core substituted with benzyl and benzyloxy groups, contributing to its biological properties.

Dihydropyrimidines are known to exhibit a variety of pharmacological effects, including:

- Antitumor Activity : DHPM derivatives often show promising antitumor effects. The mechanism typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Properties : Compounds in this class have demonstrated antibacterial and antifungal activities against various pathogens, suggesting potential applications in infectious disease treatment.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various DHPM derivatives. For instance:

- Case Study : A series of DHPMs were tested against several cancer cell lines (e.g., Mia PaCa-2, PANC-1). Compounds similar to Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Activity

Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl has also been evaluated for its antimicrobial properties:

- Antibacterial Testing : In vitro studies indicated that related compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain analogs showed minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against common bacterial strains .

Structure-Activity Relationship (SAR)

Research into the SAR of DHPMs has revealed that modifications to the benzyl and benzyloxy groups can significantly influence biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Para position | Alkyl substitution | Increased potency against cancer cells |

| Benzyloxy group | Electron-donating | Enhanced antimicrobial properties |

This indicates that careful structural modifications can optimize the therapeutic efficacy of such compounds.

Research Findings

A review of literature reveals several key findings regarding Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl:

- Synthesis : The compound is typically synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions.

- Biological Evaluations : Various studies have confirmed its potential as an antitumor agent and its efficacy against microbial infections. Notably, compounds derived from similar structures have shown promising results in preclinical trials .

- Future Directions : Ongoing research aims to further elucidate the mechanisms underlying its biological activities and to explore its potential in clinical settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key DHPM Derivatives

Key Observations:

The isopropyl group in the target compound and may enhance metabolic stability due to steric hindrance.

Substituent Effects :

- The 4-(benzyloxy)phenyl group in the target compound and introduces bulkiness, which could improve binding to hydrophobic enzyme pockets (e.g., thymidine phosphorylase) but may reduce solubility .

- Pyrazole-linked substituents (e.g., ) demonstrate superior anti-tubercular activity (IC50 values lower than isoniazid), attributed to enhanced hydrogen bonding with mycobacterial targets.

Biological Activity :

- The methyl ester analog in showed thymidine phosphorylase inhibition (IC50 = −273.6, units undefined), though its clinical relevance is unclear.

- Ethyl derivatives with fluorophenyl-pyrazole groups () exhibited potent anti-tubercular activity (MIC = 0.014 µg/mL), outperforming the target compound’s structural analogs.

Research Implications and Limitations

- Synthetic Challenges : The target compound’s 1-benzyl and 4-(benzyloxy)phenyl groups require multi-step protection/deprotection strategies, as seen in , which reported yields as low as 5–22% for similar derivatives.

- Further studies are needed to validate its efficacy against cancer or microbial targets.

- Computational Insights : Molecular docking (using tools like SHELXL ) could predict binding modes of the 4-(benzyloxy)phenyl group with thymidine phosphorylase, leveraging π-stacking with His<sup>116</sup> and Tyr<sup>169</sup> residues .

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions, with critical parameters including solvent choice, temperature control, and catalyst selection. For example:

- Solvent systems : Polar aprotic solvents like DMSO or DCM are often used to stabilize intermediates and enhance reaction rates .

- Temperature : Reflux conditions (e.g., 80–100°C) are common for cyclization steps to ensure complete ring formation while avoiding decomposition .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate condensation and cyclization steps .

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehyde Condensation | Ethanol | Reflux | Urea | 65–77 | |

| Cyclization | DCM | 40°C | None | 82 | |

| Purification | Hexane/EtOAc | – | Column Chromatography | 95% purity |

Q. How can spectroscopic and chromatographic methods be utilized to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the tetrahydropyrimidine core and substituent positions. For example, the 2-oxo group typically appears as a singlet near δ 160–170 ppm in C NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% by resolving unreacted starting materials .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially for brominated or thio-substituted analogs .

Q. What reaction mechanisms underlie the formation of the tetrahydropyrimidine core?

Methodological Answer: The Biginelli-like multicomponent reaction is a common pathway:

Condensation : An aldehyde reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a Knoevenagel intermediate.

Cyclization : Urea or thiourea participates in nucleophilic attack, forming the six-membered ring .

Oxidation/Reduction : Post-cyclization modifications (e.g., thioxo to oxo conversion) may require controlled oxidation with HO .

Advanced Research Questions

Q. How do substituents on the tetrahydropyrimidine core influence biological activity?

Methodological Answer: Substituent effects are studied via structure-activity relationship (SAR) assays:

Q. Table 2: Biological Activity Trends in Analogous Compounds

| Substituent | Biological Activity | Mechanism Hypothesis | Reference |

|---|---|---|---|

| 4-Benzyloxy | Anti-inflammatory | COX-2 inhibition | |

| 3-Bromophenyl | Anticancer (apoptosis induction) | DNA intercalation | |

| Thiomorpholine | Antimicrobial | Membrane disruption |

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses conflicting with experimental IC values .

- Meta-Analysis : Compare datasets across studies to isolate variables (e.g., cell line differences) .

Q. What advanced techniques elucidate crystal structure and conformational dynamics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.